molecular formula C18H24N2O2 B8797951 tert-Butyl 4-(1H-indol-4-yl)piperidine-1-carboxylate

tert-Butyl 4-(1H-indol-4-yl)piperidine-1-carboxylate

Cat. No. B8797951
M. Wt: 300.4 g/mol
InChI Key: YTEUTLVBHFUSEI-UHFFFAOYSA-N
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Patent
US07381739B2

Procedure details

A mixture of 4-(1H-Indol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 4-6 (670 mg, 2.24 mmol) and 10% Pd/C (70 mg) in ethanol (75 mL) was placed under H2 atmosphere on the parr shaker at 50 psi, and was shaken overnight. The reaction mixture was filtered through a plug of celite capped with a glass filter. The filtrate was concentrated to afford (650 mg, 96%) of 4-(1H-Indol-4-yl)-piperidine-1-carboxylic acid tert-butyl ester 4-7. Step 6
Name
4-(1H-Indol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:22]=[CH:21][CH:20]=[C:19]3[C:15]=2[CH:16]=[CH:17][NH:18]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14]2[CH:22]=[CH:21][CH:20]=[C:19]3[C:15]=2[CH:16]=[CH:17][NH:18]3)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4-(1H-Indol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
670 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=C2C=CNC2=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
capped with a glass
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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